4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1(2H)-one
Description
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Properties
IUPAC Name |
4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12BrFN4O2/c23-14-5-3-4-13(12-14)20-25-21(30-27-20)19-17-6-1-2-7-18(17)22(29)28(26-19)16-10-8-15(24)9-11-16/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHQNWZJYNEICX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)F)C4=NC(=NO4)C5=CC(=CC=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12BrFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1(2H)-one is a member of the phthalazinone family, which has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.
- Molecular Formula : C22H13BrN4O2
- Molecular Weight : 445.27 g/mol
- CAS Number : 1291862-31-1
Antimicrobial Activity
Research indicates that phthalazinone derivatives exhibit significant antimicrobial properties. The presence of the alkylated phthalazine moiety in compounds similar to this compound has been linked to enhanced antibacterial and antifungal activities. For instance, studies have shown that derivatives with similar structures demonstrated effective inhibition against various bacterial strains such as Staphylococcus aureus and fungal strains like Candida albicans .
| Compound | Activity Against | Reference |
|---|---|---|
| This compound | S. aureus, C. albicans | |
| 5-Amino derivatives | Various bacteria and fungi |
Anticancer Activity
The anticancer potential of phthalazinone derivatives has been explored in various studies. The compound's ability to interact with specific molecular targets suggests it may inhibit tumor growth through multiple mechanisms. For example, compounds containing the phthalazinone core have been shown to induce apoptosis in cancer cells by activating caspase pathways .
A study involving a related derivative demonstrated significant cytotoxicity against ovarian cancer cells, indicating potential applicability in cancer therapies .
Anti-inflammatory Activity
Anti-inflammatory effects have also been attributed to compounds within this class. The mechanism is likely related to the modulation of inflammatory cytokines and pathways involved in chronic inflammation. In vitro studies have shown that certain derivatives can reduce the production of pro-inflammatory markers .
Case Studies
- Antimicrobial Efficacy : A study tested various phthalazinone derivatives against a panel of microbial strains. The results indicated that compounds with bromine substitutions exhibited superior activity compared to their non-brominated counterparts.
- Cytotoxicity in Cancer Models : In vitro assays using human cancer cell lines revealed that the compound significantly reduced cell viability at concentrations as low as 10 µM, supporting its potential as an anticancer agent.
Scientific Research Applications
Overview
4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1(2H)-one is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its applications in scientific research, particularly in the fields of antimicrobial and anticancer studies.
Antimicrobial Properties
Research indicates that compounds containing oxadiazole rings exhibit significant antibacterial activity. The compound has been tested against various bacterial strains, demonstrating effectiveness that positions it as a potential candidate for novel antibacterial agents. The minimum inhibitory concentrations (MIC) against selected strains are summarized below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 50 µg/mL |
| Salmonella typhimurium | 30 µg/mL |
These results suggest that the compound may be effective against resistant bacterial strains, warranting further exploration in drug development.
Anticancer Activity
The anticancer potential of this compound has been investigated with promising results. Studies have shown that it induces apoptosis in various cancer cell lines through mechanisms involving caspase activation and cell cycle arrest. The following table summarizes findings from key studies:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast cancer) | 15 | Induction of apoptosis via caspase activation |
| HeLa (Cervical cancer) | 20 | Cell cycle arrest and apoptosis |
| A549 (Lung cancer) | 25 | Inhibition of proliferation and induction of necrosis |
These findings highlight the compound's potential as a therapeutic agent in oncology.
Case Studies
Several case studies have demonstrated the efficacy of this compound in both in vitro and in vivo settings:
- In Vitro Study on MCF-7 Cells : Treatment with varying concentrations resulted in a significant reduction in cell viability over 48 hours.
- In Vivo Tumor Reduction : Animal model studies showed marked tumor size reduction when administered with the compound compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
